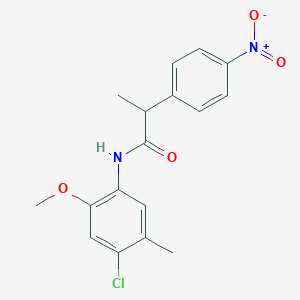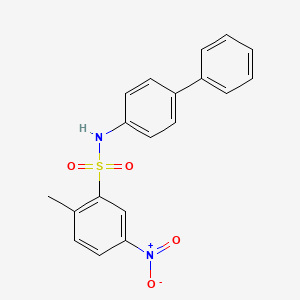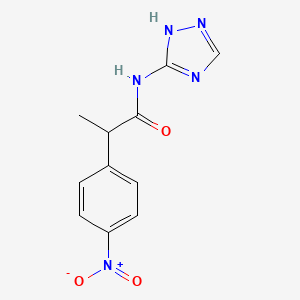![molecular formula C16H20Cl3NO5 B4076986 1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane oxalate](/img/structure/B4076986.png)
1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane oxalate
描述
1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane oxalate, commonly known as TA-0910, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
科学研究应用
TA-0910 has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of TA-0910 is in the study of the central nervous system. TA-0910 has been shown to have a positive effect on learning and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
作用机制
The mechanism of action of TA-0910 is not fully understood, but it is believed to act as a partial agonist of the nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory. By acting as a partial agonist, TA-0910 enhances the function of the receptor, leading to improved cognitive function.
Biochemical and Physiological Effects
TA-0910 has been shown to have several biochemical and physiological effects. In animal models, TA-0910 has been shown to improve learning and memory, increase acetylcholine release in the brain, and increase the number of nicotinic acetylcholine receptors. TA-0910 has also been shown to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
TA-0910 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established synthesis method. TA-0910 has also been shown to have a low toxicity profile, making it a safe compound for use in animal studies. However, TA-0910 has some limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
未来方向
There are several potential future directions for research on TA-0910. One area of interest is the development of TA-0910 as a potential treatment for cognitive disorders such as Alzheimer's disease. Another potential direction is the study of TA-0910's effects on other physiological processes, such as inflammation and immune function. Additionally, further research is needed to fully understand the mechanism of action of TA-0910 and its potential interactions with other compounds.
Conclusion
In conclusion, TA-0910 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This paper has provided an informative and engaging overview of TA-0910 by discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on TA-0910 has the potential to lead to significant advancements in the understanding and treatment of various physiological processes and disorders.
属性
IUPAC Name |
oxalic acid;1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3NO.C2H2O4/c15-11-9-12(16)14(13(17)10-11)19-8-7-18-5-3-1-2-4-6-18;3-1(4)2(5)6/h9-10H,1-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTKEUUMULFCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=C(C=C(C=C2Cl)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-nitrophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4076905.png)
![[2-(2-isopropyl-5-methylphenoxy)ethyl][2-(4-morpholinyl)ethyl]amine hydrochloride](/img/structure/B4076906.png)
![3-[({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B4076913.png)
![1-[4-(4-tert-butyl-2-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4076921.png)
![N-allyl-N-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4076929.png)
![1-[2-(3-phenoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4076936.png)
![dimethyl 4-[4-(acetylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4076956.png)


![1-[2-(4-nitrophenyl)propanoyl]pyrrolidine](/img/structure/B4076973.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(pyrrolidin-1-ylmethyl)benzyl]urea](/img/structure/B4076990.png)
![1-[3-(1-naphthyloxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4076994.png)


